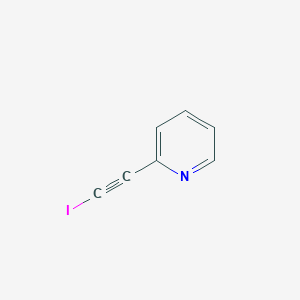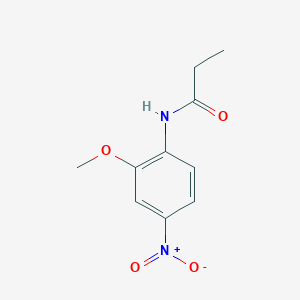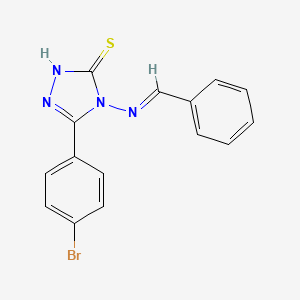
1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H15N.ClH and a molecular weight of 197.707 g/mol It is a cyclopropane derivative with an ethylphenyl group attached to the cyclopropane ring and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 3-ethylphenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by the reduction of the resulting cyclopropyl ketone to the corresponding amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylamine.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces cyclopropylamines .
科学研究应用
1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the cyclopropane ring provides structural rigidity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride can be compared with other similar compounds, such as:
- 1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride
- 1-(4-methylphenyl)cyclopropan-1-amine;hydrochloride
- 1-(4-chlorobenzyl)cyclopropan-1-amine;hydrochloride
These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring.
属性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC 名称 |
1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-4-3-5-10(8-9)11(12)6-7-11;/h3-5,8H,2,6-7,12H2,1H3;1H |
InChI 键 |
WCQKOAUXRMDUHG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)C2(CC2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-2-(4-ethoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12042323.png)
![(4Z)-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12042327.png)
![3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid;hydrochloride](/img/structure/B12042328.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12042331.png)
![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12042335.png)
![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-4-hydroxybenzohydrazide](/img/structure/B12042343.png)
![2,4,5,6(1H,3H)-Pyrimidinetetrone 5-{[1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone}](/img/structure/B12042378.png)




![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12042424.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12042432.png)
